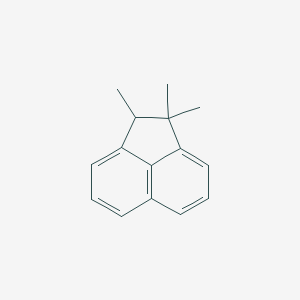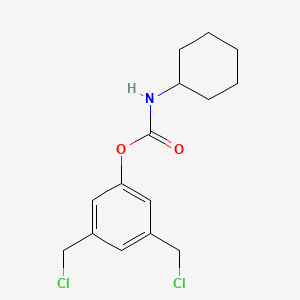
3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate is an organic compound with the molecular formula C15H19Cl2NO2 It is characterized by the presence of two chloromethyl groups attached to a phenyl ring, which is further bonded to a cyclohexylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate typically involves the reaction of 3,5-bis(chloromethyl)phenol with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl groups, resulting in the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Various substituted phenyl carbamates.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can affect biological processes. The cyclohexylcarbamate moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(chloromethyl)phenyl isocyanate
- 3,5-Bis(chloromethyl)phenyl methylcarbamate
- 3,5-Bis(chloromethyl)phenyl ethylcarbamate
Uniqueness
3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate is unique due to the presence of the cyclohexylcarbamate group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
22134-32-3 |
|---|---|
Fórmula molecular |
C15H19Cl2NO2 |
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
[3,5-bis(chloromethyl)phenyl] N-cyclohexylcarbamate |
InChI |
InChI=1S/C15H19Cl2NO2/c16-9-11-6-12(10-17)8-14(7-11)20-15(19)18-13-4-2-1-3-5-13/h6-8,13H,1-5,9-10H2,(H,18,19) |
Clave InChI |
MCTJQYORDVHINI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)OC2=CC(=CC(=C2)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


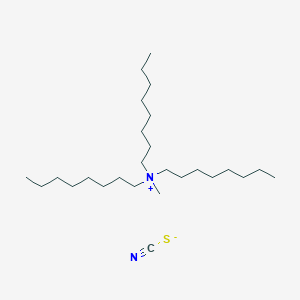
![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
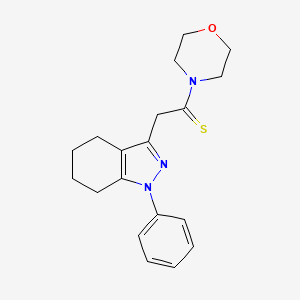
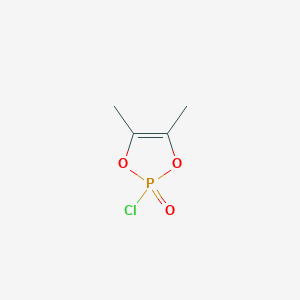
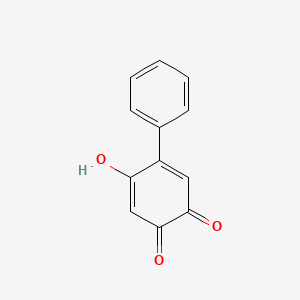
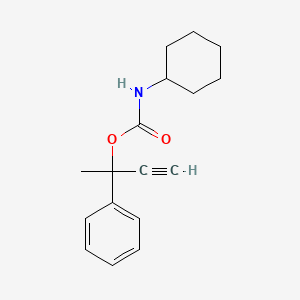
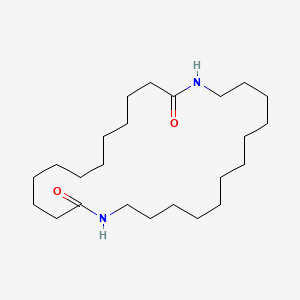
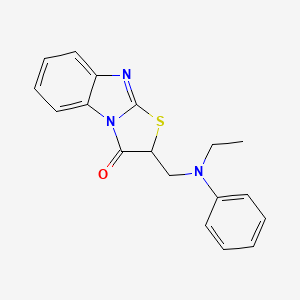
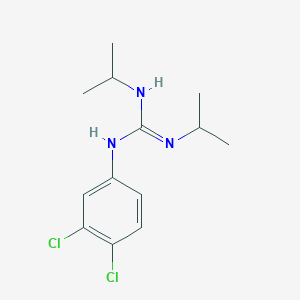
![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
